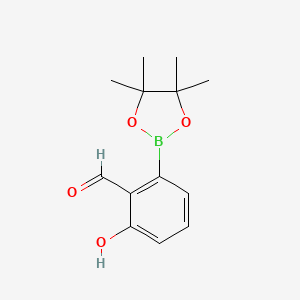

2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 2379560-89-9) is a boronate ester-functionalized benzaldehyde derivative with a hydroxyl group at the 2-position and a pinacol boronate group at the 6-position of the aromatic ring. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, organic electronics, and fluorescent probes . Its structure combines the aldehyde’s electrophilic reactivity with the boronate’s nucleophilic coupling capacity, making it versatile in organic synthesis.

Properties

IUPAC Name |

2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWVSMKUNWTVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the borylation of a suitable precursor. One common method involves the reaction of 2-hydroxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as a Boron Compound in Drug Development

Boron-containing compounds have gained attention in drug discovery due to their unique chemical properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into the benzaldehyde structure enhances the compound's ability to interact with biological targets. Research has shown that derivatives of this compound exhibit inhibitory activity against specific enzymes such as arginase, which plays a crucial role in the urea cycle and has implications in cancer and inflammatory diseases .

Case Study: Arginase Inhibition

A study synthesized several compounds based on this structure and evaluated their activity against human arginases. The compounds demonstrated IC50 values ranging from 223 nM to 509 nM against hARG-1 and hARG-2 . This highlights the potential of 2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde as a lead compound for developing new therapeutic agents targeting arginase.

Organic Synthesis

2.1 Versatile Building Block

The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its structure facilitates various reactions such as Suzuki coupling and other cross-coupling reactions involving boron chemistry.

Synthesis Example

In one synthetic route, the compound was used to prepare complex molecules through alkylation reactions. The process involved using lithium diisopropylamide (LDA) as a base to generate reactive intermediates that subsequently reacted with electrophiles . This demonstrates the utility of 2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde in forming more complex organic structures.

Materials Science

3.1 Application in Polymer Chemistry

The incorporation of boron compounds into polymers can enhance their properties such as thermal stability and mechanical strength. The unique structure of 2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde allows it to act as a cross-linking agent in polymer formulations.

Performance Metrics

Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts. For instance:

- Thermal Stability: Enhanced thermal degradation temperatures.

- Mechanical Properties: Increased tensile strength and flexibility.

Summary Table of Applications

| Application Area | Specific Use Case | Performance Metrics |

|---|---|---|

| Medicinal Chemistry | Inhibition of arginase | IC50: 223 nM - 509 nM |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |

| Materials Science | Cross-linking agent in polymers | Improved thermal stability |

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions. The hydroxy group can form hydrogen bonds, while the dioxaborolane ring can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Positional Isomers

The positional arrangement of substituents significantly impacts reactivity and applications. Key isomers include:

Key Findings :

- Electronic Effects : The 2-hydroxy group in the target compound enhances intramolecular hydrogen bonding, stabilizing the aldehyde for selective reactions .

- Steric Considerations : FF-5324’s 3-boronate group introduces steric challenges in cross-couplings compared to the 6-boronate in the target compound .

Substituent Variants

Modifying substituents alters electronic properties and reactivity:

Key Findings :

Heterocyclic Analogs

Replacing the benzene ring with heterocycles modifies conjugation and applications:

Biological Activity

2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and therapeutics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BO₄ |

| Molecular Weight | 248.08 g/mol |

| CAS Number | 2379560-89-9 |

The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological systems.

The biological activity of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a reversible inhibitor of certain oxidoreductases.

- Cell Signaling Modulation : It can modulate signaling pathways by interacting with receptors or secondary messengers, potentially affecting cell proliferation and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress by scavenging free radicals.

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound:

Anticancer Activity

A study demonstrated that 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Research indicated that this compound possesses antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its efficacy.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on HepG2 liver cancer cells.

- Findings : Treatment with varying concentrations led to a significant reduction in cell viability (down to 20% at 20 mg/L after 48 hours).

- : The compound shows promise as a potential anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : Assess the effectiveness against Staphylococcus aureus.

- Results : The compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Implications : Suggests potential for development into an antimicrobial agent.

Applications in Research

The unique properties of 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde make it valuable in various research fields:

- Drug Development : Its ability to modulate biological pathways positions it as a candidate for drug development targeting metabolic disorders and cancers.

- Biochemical Probes : Used in assays to study enzyme kinetics and cellular responses due to its reactivity with biological molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via multi-step protocols involving borylation and formylation. A representative method involves:

- Borylation : Reacting a halogenated benzaldehyde precursor (e.g., 6-bromo-2-hydroxybenzaldehyde) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Purification : Silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 to 5:1) to isolate the product, yielding ~48–76% .

- Key validation : Confirm regioselectivity via NMR (e.g., aldehyde proton at δ ~10.0 ppm and boronate ester protons at δ ~1.24 ppm) .

Q. How is the structure and purity of this compound verified in academic research?

- Spectroscopic techniques :

Q. What are its primary applications in materials science research?

This compound serves as a critical intermediate in:

- Organic electronics : Synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs, leveraging its aldehyde group for Schiff base formation and the boronate ester for Suzuki-Miyaura cross-coupling .

- Light-emitting electrochemical cells (LECs) : As a building block for π-conjugated polymers, enhancing device efficiency through electron-deficient aldehyde moieties .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

- Steric and electronic modulation : The hydroxyl group at position 2 directs electrophilic substitution, while the boronate ester at position 6 facilitates Suzuki-Miyaura coupling. Electron-withdrawing aldehyde groups enhance electrophilicity, improving coupling yields with aryl halides .

- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 60°C for 12 hours. Monitor reaction progress via NMR to detect boronate ester conversion .

Q. What challenges arise in maintaining its stability during storage and reactions?

- Hydrolysis sensitivity : The boronate ester hydrolyzes in protic solvents; store under inert gas (N₂/Ar) at –20°C in anhydrous THF or DCM .

- Purification : Avoid aqueous workups; use non-polar solvents (e.g., hexane) for recrystallization to minimize decomposition .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

- Data collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for boron and oxygen atoms) .

- Visualization : OLEX2 for structure solution and Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding between aldehyde and hydroxyl groups) .

Q. What strategies resolve contradictions in spectroscopic data across different synthetic batches?

- Systematic comparison : Cross-validate NMR shifts with literature (e.g., δ ~13.00 ppm for hydroxyl protons in DMSO-d₆ ).

- Isotopic labeling : Use -labeled precursors to confirm carbon assignments in complex spectra .

- Collaborative databases : Upload spectral data to platforms like ChemSpider or PubChem for peer validation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Boronate Ester Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |

| Solvent | Anhydrous THF | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Yield | 48–76% |

Q. Table 2. Common Contaminants and Mitigation Strategies

| Contaminant | Detection Method | Mitigation |

|---|---|---|

| Unreacted diboron | NMR | Column chromatography (SiO₂) |

| Hydrolysis byproducts | HPLC-MS | Anhydrous storage conditions |

| Palladium residues | ICP-OES | Filtration through Celite® bed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.